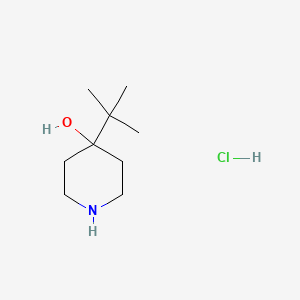

4-(Tert-butyl)piperidin-4-ol hydrochloride

CAS No.: 22093-42-1

Cat. No.: VC6644800

Molecular Formula: C9H20ClNO

Molecular Weight: 193.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22093-42-1 |

|---|---|

| Molecular Formula | C9H20ClNO |

| Molecular Weight | 193.72 |

| IUPAC Name | 4-tert-butylpiperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H |

| Standard InChI Key | CZXFVYAJWRAXBP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1(CCNCC1)O.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The systematic IUPAC name for this compound is tert-butyl 4-hydroxypiperidine-1-carboxylate hydrochloride. Its molecular structure consists of a piperidine ring substituted with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, followed by protonation with hydrochloric acid . The Boc group enhances solubility in organic solvents, while the hydrochloride salt improves stability and crystallinity .

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 217.72 g/mol | |

| CAS Registry Number | 22093-42-1 | |

| Appearance | White to off-white crystalline solid |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. In the patent US9650337B2, the -NMR spectrum (400 MHz, DMSO-D6) exhibits signals at δ 1.40 (s, 9H, tert-butyl), 1.52 (d, Hz, 2H), and 3.08–3.79 (br s, 4H, piperidine), consistent with the Boc-protected piperidine framework . The hydroxyl proton appears as a broad singlet at δ 5.35, while aromatic protons in related derivatives (e.g., 4-(2,4-dihydroxy-phenyl) analogs) resonate at δ 6.17–7.08 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(tert-butyl)piperidin-4-ol hydrochloride typically involves multi-step protocols to introduce the tert-butyl group and hydroxyl moiety. A representative method from US9650337B2 outlines the following steps :

-

Boc Protection: Piperidin-4-ol reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

-

Hydrogenation: The intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under 3–7 bar hydrogen pressure to remove benzyl protecting groups.

-

Acidification: Treatment with hydrochloric acid in polar solvents (e.g., methanol/water) forms the hydrochloride salt, enhancing crystallinity .

Optimization Strategies

Critical parameters influencing yield and purity include:

-

Catalyst Selection: Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂) are preferred for selective deprotection without side reactions .

-

Solvent Systems: Methanol, acetic acid, or tetrahydrofuran (THF) optimize reaction kinetics and solubility .

-

Temperature Control: Reactions conducted at 25–40°C minimize thermal degradation of the Boc group .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

4-(Tert-butyl)piperidin-4-ol hydrochloride is a key precursor in synthesizing bioactive molecules. For example, it facilitates the production of 4-piperidin-4-yl-benzene-1,3-diol, a compound investigated for its potential anticancer properties . The hydroxyl and amine functionalities enable regioselective alkylation or acylation, making it valuable for constructing polycyclic scaffolds .

Role in Centhaquine Synthesis

Recent advances highlight its utility in synthesizing centhaquine, a centrally acting antihypertensive agent. The RSC Supporting Information details a catalyst-free hydroamination protocol where tert-butyl piperidine derivatives undergo anti-Markovnikov addition to vinyl heteroarenes . This method, conducted in aqueous medium, achieves 78% yield for centhaquine analogs, underscoring the compound’s role in sustainable chemistry .

Future Directions and Research Opportunities

Expanding Therapeutic Applications

While current uses focus on intermediates, the compound’s piperidine core is a promising scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Structural analogs are being explored for neurodegenerative diseases, leveraging their blood-brain barrier permeability .

Green Chemistry Innovations

The patent US9650337B2 emphasizes solvent recycling and catalytic hydrogenation as eco-friendly upgrades to traditional synthesis . Future work may integrate biocatalysis or flow chemistry to reduce waste and energy consumption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume